

A Researcher's Technical Guide to Commercial Suppliers of 2'-Deoxyguanosine-d13

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-Deoxyguanosine-d13

Cat. No.: B12389956

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

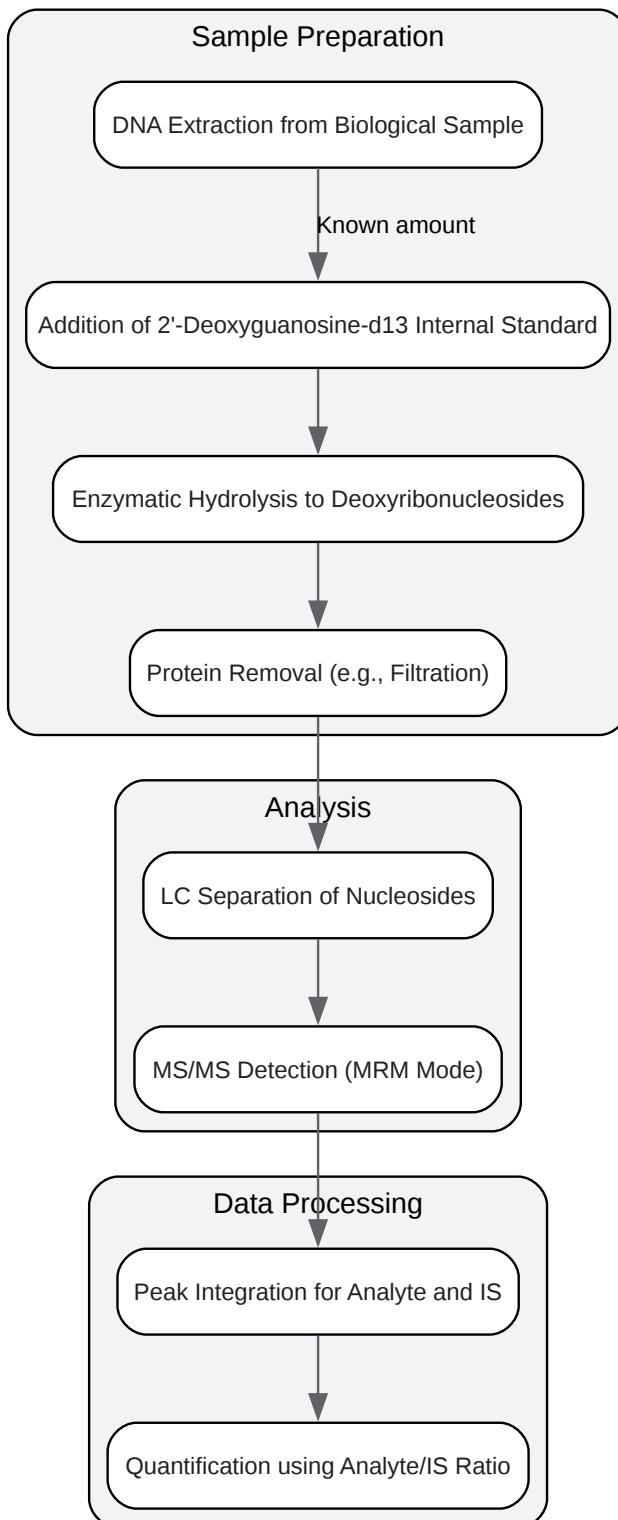
This in-depth technical guide provides a comprehensive overview of commercial suppliers of **2'-Deoxyguanosine-d13**, a critical reagent for research applications, particularly in the quantitative analysis of DNA damage and metabolism. This document outlines supplier specifications, detailed experimental protocols for its use as an internal standard in mass spectrometry, and visual workflows to aid in experimental design.

Commercial Availability and Specifications of Deuterated 2'-Deoxyguanosine

The selection of a suitable supplier for isotopically labeled standards is paramount for ensuring the accuracy and reproducibility of experimental results. **2'-Deoxyguanosine-d13** and other deuterated variants are available from several reputable suppliers, each offering products with specific purities and isotopic enrichments. Below is a comparative summary of commercially available deuterated 2'-Deoxyguanosine for research purposes.

Supplier	Product Name	Catalog Number	Chemical Purity	Isotopic Purity/Enrichment	Formulation
MedChemExpress	2'-Deoxyguanosine-d13	HY-17563S3	99.9% [1]	Not explicitly stated	Solid
Axios Research	2'-Deoxyguanosine-d3	AR-G02847	≥ 98.0%	≥ 98.0% [2]	Solid
Eurisotop	2'-deoxyguanosine:h2o (ribose-5,5-d2, 98%)	DLM-7687	98% [3] [4]	98% (d2) [3] [4]	Solid (Hydrate)
Toronto Research Chemicals	Not explicitly listed, but offers a wide range of stable isotope labeled compounds. [5] [6]				
Santa Cruz Biotechnology	Deoxyguanosine-13C,15N2.	-	-	-	-
Cayman Chemical	Does not list a deuterated version, but offers the	9002864	≥98% [7]	-	Solid (Hydrate)

non-labeled
hydrate.


Application Spotlight: Internal Standard for DNA Adduct Analysis by LC-MS/MS

Deuterated 2'-Deoxyguanosine, particularly **2'-Deoxyguanosine-d13**, serves as an ideal internal standard for the quantification of 2'-Deoxyguanosine and its modified forms, such as the oxidative DNA damage marker 8-hydroxy-2'-deoxyguanosine (8-OHdG), using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its near-identical chemical and physical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation, chromatographic separation, and ionization, thus effectively correcting for variations in these steps.

Experimental Workflow for Quantification of 8-hydroxy-2'-deoxyguanosine

The following diagram outlines the typical workflow for the quantification of 8-OHdG in a biological sample using a deuterated 2'-Deoxyguanosine internal standard.

Workflow for 8-OHdG Quantification

[Click to download full resolution via product page](#)

Workflow for 8-OHdG Quantification

Detailed Experimental Protocol: Quantification of 8-hydroxy-2'-deoxyguanosine in DNA by LC-MS/MS

This protocol is a composite methodology based on established practices for the analysis of oxidative DNA damage.

DNA Extraction and Preparation

- **DNA Isolation:** Isolate genomic DNA from the biological matrix of interest (e.g., cultured cells, tissue homogenates, white blood cells) using a commercial DNA extraction kit or a standard phenol-chloroform extraction method. High-quality, protein-free DNA is crucial for efficient enzymatic digestion.
- **DNA Quantification:** Accurately quantify the extracted DNA using a spectrophotometric (e.g., NanoDrop) or fluorometric (e.g., Qubit) method.
- **Internal Standard Spiking:** To a known amount of DNA (typically 10-50 µg), add a precise amount of **2'-Deoxyguanosine-d13** internal standard. The amount of internal standard should be chosen to be within the linear range of the LC-MS/MS calibration curve.

Enzymatic Hydrolysis of DNA

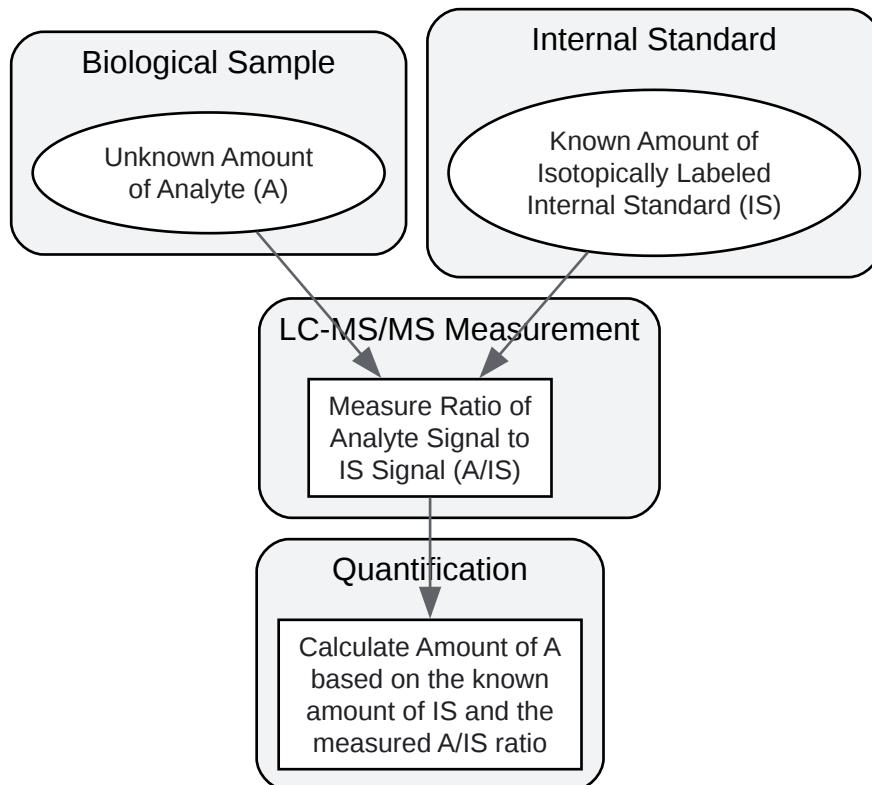
- **Initial Digestion:** The DNA is first digested to 2'-deoxynucleoside 3'-monophosphates.
 - To the DNA sample containing the internal standard, add nuclease P1 in a buffer solution (e.g., 20 mM sodium acetate, 10 mM zinc sulfate, pH 5.2).
 - Incubate at 37°C for 1-2 hours.
- **Second Digestion:** The 2'-deoxynucleoside 3'-monophosphates are then dephosphorylated to 2'-deoxynucleosides.
 - Add alkaline phosphatase and a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5).
 - Incubate at 37°C for 1-2 hours.
- **Enzyme Removal:** After digestion, it is essential to remove the enzymes to prevent interference with the LC-MS/MS analysis. This is typically achieved by ultrafiltration using a

molecular weight cutoff filter (e.g., 10 kDa).

LC-MS/MS Analysis

- Chromatographic Separation:
 - Column: A C18 reversed-phase column is commonly used for the separation of nucleosides.
 - Mobile Phase A: An aqueous solution with a small amount of acid (e.g., 0.1% formic acid in water).
 - Mobile Phase B: An organic solvent such as methanol or acetonitrile with a small amount of acid (e.g., 0.1% formic acid).
 - Gradient: A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the nucleosides.
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
 - MRM Transitions:
 - 8-OHdG: Monitor the transition of the protonated molecular ion $[M+H]^+$ to a specific product ion (e.g., the protonated base).
 - **2'-Deoxyguanosine-d13**: Monitor the corresponding transition for the deuterated internal standard.

Quantification


- Calibration Curve: Prepare a calibration curve by analyzing a series of standards containing known concentrations of 8-OHdG and a fixed concentration of the **2'-Deoxyguanosine-d13**

internal standard.

- Data Analysis: Integrate the peak areas of the MRM transitions for both the endogenous 8-OHdG and the **2'-Deoxyguanosine-d13** internal standard in the experimental samples.
- Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Determine the concentration of 8-OHdG in the original sample by interpolating this ratio on the calibration curve. The final amount is typically expressed as the number of 8-OHdG adducts per 10^6 or 10^8 normal deoxyguanosine residues.

Logical Relationship of Isotope Dilution Mass Spectrometry

The following diagram illustrates the principle of isotope dilution mass spectrometry, where the known amount of the isotopically labeled internal standard is used to accurately quantify the unknown amount of the native analyte.

[Click to download full resolution via product page](#)

Principle of Isotope Dilution MS

This technical guide provides a foundational resource for researchers utilizing deuterated 2'-Deoxyguanosine. For specific applications and troubleshooting, it is recommended to consult the detailed product information from the respective suppliers and relevant scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Deoxyguanosine-d3 | Axios Research [axios-research.com]
- 3. 2'-DEOXYGUANOSINE:H2O | Eurisotop [eurisotop.com]
- 4. 2'-DEOXYGUANOSINE:H2O | Eurisotop [eurisotop.com]
- 5. genesisbiopharma.co [genesisbiopharma.co]
- 6. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. [A Researcher's Technical Guide to Commercial Suppliers of 2'-Deoxyguanosine-d13]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12389956#commercial-suppliers-of-2-deoxyguanosine-d13-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com